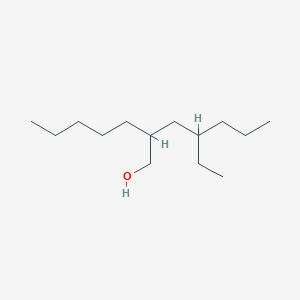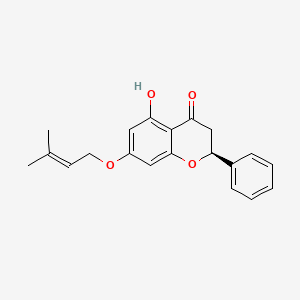
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-((3-methyl-2-butenyl)oxy)-2-phenyl-, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-((3-methyl-2-butenyl)oxy)-2-phenyl-, (S)- is a complex organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-((3-methyl-2-butenyl)oxy)-2-phenyl-, (S)- typically involves multi-step organic reactions. The starting materials are usually phenolic compounds, which undergo various chemical transformations such as alkylation, hydroxylation, and cyclization to form the benzopyran core. The specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can produce the compound in significant quantities. The process may also include purification steps such as crystallization, distillation, and chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-((3-methyl-2-butenyl)oxy)-2-phenyl-, (S)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzopyrans and their derivatives.
Biology
In biology, the compound is investigated for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. It may also be used as a probe to study enzyme interactions and metabolic pathways.
Medicine
In medicine, 4H-1-Benzopyran-4-one derivatives are explored for their therapeutic potential. They may act as lead compounds for the development of new drugs targeting various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry
In industry, the compound may be used as an intermediate in the synthesis of other valuable chemicals. Its derivatives can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-((3-methyl-2-butenyl)oxy)-2-phenyl-, (S)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit oxidative stress by scavenging free radicals or modulate inflammatory responses by interacting with signaling molecules.
類似化合物との比較
Similar Compounds
Similar compounds include other benzopyran derivatives such as flavonoids, coumarins, and chromones. These compounds share a common benzopyran core but differ in their substituents and functional groups.
Uniqueness
The uniqueness of 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-((3-methyl-2-butenyl)oxy)-2-phenyl-, (S)- lies in its specific substituents, which confer distinct chemical and biological properties. Its unique structure may result in specific interactions with molecular targets, leading to its potential therapeutic applications.
特性
CAS番号 |
94393-10-9 |
|---|---|
分子式 |
C20H20O4 |
分子量 |
324.4 g/mol |
IUPAC名 |
(2S)-5-hydroxy-7-(3-methylbut-2-enoxy)-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H20O4/c1-13(2)8-9-23-15-10-16(21)20-17(22)12-18(24-19(20)11-15)14-6-4-3-5-7-14/h3-8,10-11,18,21H,9,12H2,1-2H3/t18-/m0/s1 |
InChIキー |
WZSJHPLGMXDPQW-SFHVURJKSA-N |
異性体SMILES |
CC(=CCOC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC=CC=C3)O)C |
正規SMILES |
CC(=CCOC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


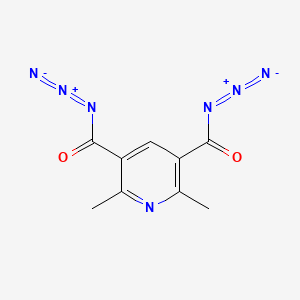
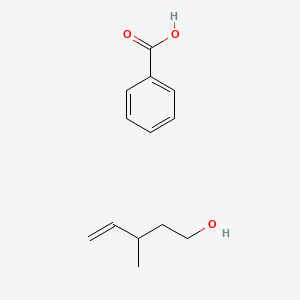
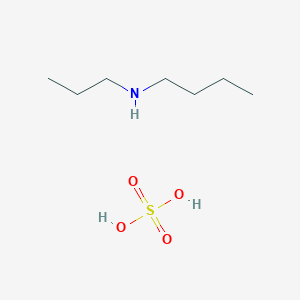
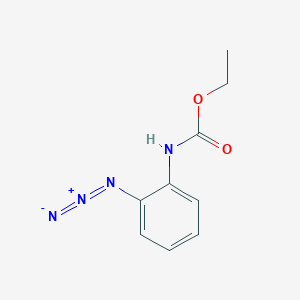
![N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide](/img/structure/B14355336.png)
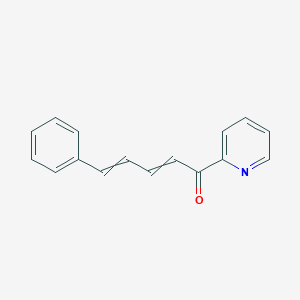
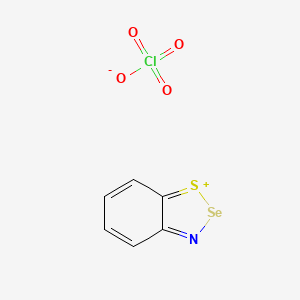
![5-[(3-Ethoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate](/img/structure/B14355348.png)

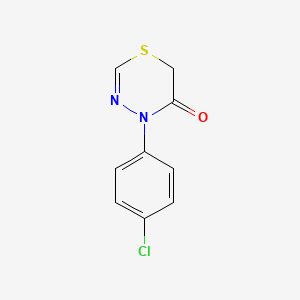
![1-[(N-methyl-S-phenylsulfonimidoyl)methyl]-2-propylcyclohexan-1-ol](/img/structure/B14355357.png)
![3-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]propanoic acid](/img/structure/B14355366.png)
![5-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid](/img/structure/B14355390.png)
